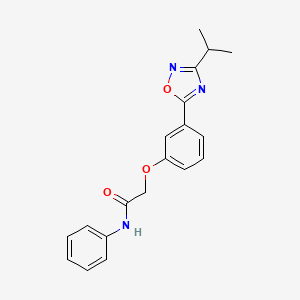
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide, also known as NHTPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidine carboxamides and has been studied extensively for its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals, resulting in the analgesic effect.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of endorphins, which are natural painkillers produced by the body. Additionally, this compound has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity towards the mu-opioid receptors. This makes it a useful tool for studying the mechanisms of pain and developing new pain medications. However, one of the limitations is the potential for addiction and abuse, which can affect the interpretation of results.
Orientations Futures
There are several future directions for the study of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide. One of the significant areas of research is the development of new pain medications based on this compound's mechanism of action. Additionally, further research is needed to investigate the potential of this compound in the treatment of inflammatory conditions and other diseases. Finally, the potential for addiction and abuse needs to be further studied to ensure the safe use of this compound in clinical settings.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its mechanism of action, biochemical and physiological effects, and potential therapeutic properties make it a promising candidate for the development of new pain medications and the treatment of inflammatory conditions. However, the potential for addiction and abuse needs to be further studied to ensure the safe use of this compound in clinical settings.
Méthodes De Synthèse
The synthesis of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with tosyl chloride in the presence of triethylamine. The resulting tosylate is then reacted with 3-hydroxypropylamine to yield this compound. The purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the significant areas of research is its potential as an analgesic agent. This compound has been found to exhibit significant analgesic effects in animal models, making it a promising candidate for the development of new pain medications.
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-3-5-15(6-4-13)23(21,22)18-10-7-14(8-11-18)16(20)17-9-2-12-19/h3-6,14,19H,2,7-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOJIIGNMBVHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

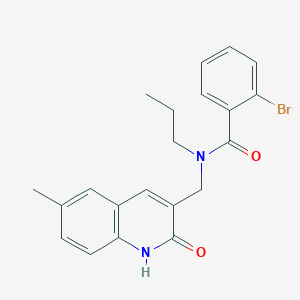
![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)

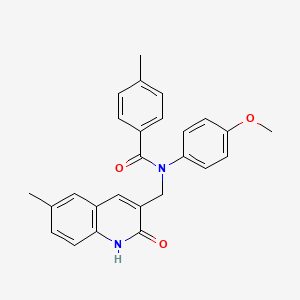
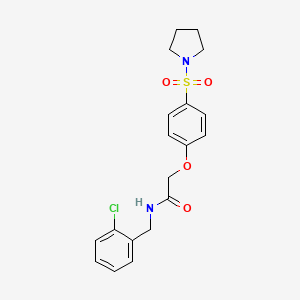



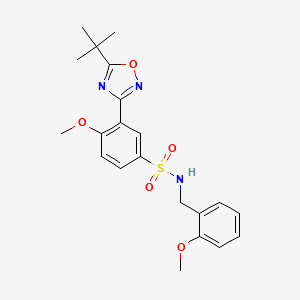

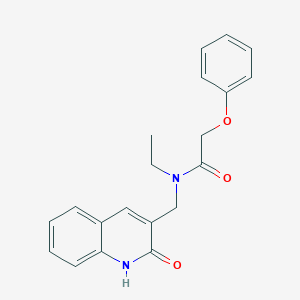
![N-cyclohexyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide](/img/structure/B7717389.png)
![2-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7717398.png)
